![molecular formula C19H19NO3S2 B14008555 2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione CAS No. 72087-94-6](/img/structure/B14008555.png)
2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is a complex organic compound that features a morpholine ring and dithio functionality. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,3-diphenylpropanedione backbone: This can be achieved through a Claisen condensation reaction between acetophenone and ethyl acetate.
Introduction of the dithio group: This step might involve the reaction of the diketone with a sulfurizing agent such as Lawesson’s reagent.
Attachment of the morpholine ring: This could be done through nucleophilic substitution reactions where the morpholine ring is introduced to the dithio group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The dithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone can be reduced to form diols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce diols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dithio group could play a role in redox reactions, while the morpholine ring might influence binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Diphenylpropanedione: Lacks the dithio and morpholine functionalities.
2-(4-Morpholinylthio)-1,3-diphenylpropanedione: Similar but with a thio instead of a dithio group.
1,3-Diphenyl-2-thioxopropanone: Contains a thioxo group instead of a dithio group.
Uniqueness
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is unique due to the presence of both the dithio group and the morpholine ring, which can confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
72087-94-6 |
|---|---|
分子式 |
C19H19NO3S2 |
分子量 |
373.5 g/mol |
IUPAC名 |
2-(morpholin-4-yldisulfanyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C19H19NO3S2/c21-17(15-7-3-1-4-8-15)19(18(22)16-9-5-2-6-10-16)24-25-20-11-13-23-14-12-20/h1-10,19H,11-14H2 |
InChIキー |
SEIXQYCSRZAUBQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1SSC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



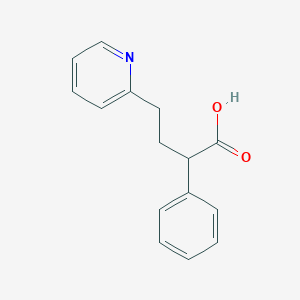
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

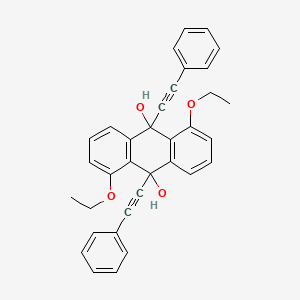
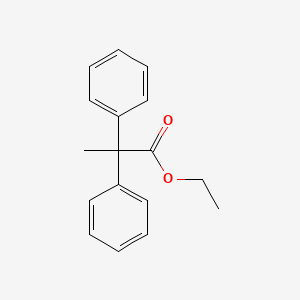
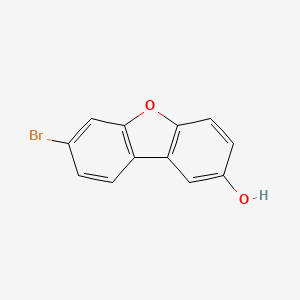
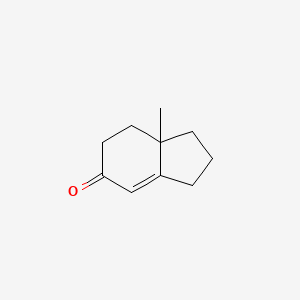


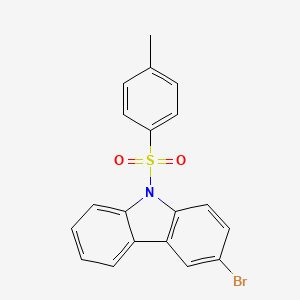
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
